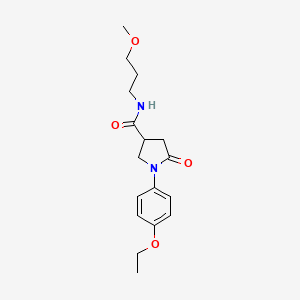![molecular formula C20H19N3O7 B11622913 2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate](/img/structure/B11622913.png)
2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-amino-5-cyano-2-méthyl-4-(4-nitrophényl)-4H-pyran-3-carboxylate de 2-[(2-méthylacryloyl)oxy]éthyle est un composé organique complexe comportant un cycle pyran substitué par divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-amino-5-cyano-2-méthyl-4-(4-nitrophényl)-4H-pyran-3-carboxylate de 2-[(2-méthylacryloyl)oxy]éthyle implique généralement des réactions organiques à plusieurs étapes. Une voie courante commence par la préparation du cycle pyran, suivie de l'introduction des groupes amino, cyano et nitrophényle. L'étape finale implique l'estérification du groupe carboxylate avec l'alcool 2-[(2-méthylacryloyl)oxy]éthylique en conditions acides ou basiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend l'utilisation de réactifs de haute pureté, des températures et des pressions contrôlées, ainsi que la mise en œuvre de réacteurs à écoulement continu pour améliorer l'efficacité et l'évolutivité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, notamment au niveau des groupes amino et cyano, conduisant à la formation de dérivés oxo.
Réduction : Les réactions de réduction peuvent cibler le groupe nitro, le convertissant en groupe amino.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le dihydrogène (H₂) en présence d'un catalyseur au palladium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques ou acides pour réaliser des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés amino.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme brique de base pour la synthèse de molécules plus complexes. Ses groupes fonctionnels permettent des modifications chimiques diverses, ce qui le rend précieux en synthèse organique.
Biologie
En recherche biologique, des dérivés de ce composé peuvent être explorés pour leur potentiel en tant qu'inhibiteurs enzymatiques ou comme sondes pour étudier les voies biochimiques.
Médecine
Les applications de la chimie médicinale comprennent le développement de nouveaux médicaments. Les caractéristiques structurales du composé peuvent être optimisées pour améliorer l'activité biologique et la sélectivité par rapport à des cibles spécifiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de matériaux avancés, tels que des polymères aux propriétés spécifiques, en raison de ses groupes fonctionnels réactifs.
Mécanisme d'action
Le mécanisme par lequel le 6-amino-5-cyano-2-méthyl-4-(4-nitrophényl)-4H-pyran-3-carboxylate de 2-[(2-méthylacryloyl)oxy]éthyle exerce ses effets dépend de son application. En chimie médicinale, il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, modulant leur activité. Les cibles moléculaires et les voies impliquées seraient spécifiques au contexte biologique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
2-[6-AMINO-5-CYANO-2-METHYL-4-(4-NITROPHENYL)-4H-PYRAN-3-CARBONYLOXY]ETHYL 2-METHYLPROP-2-ENOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[6-AMINO-5-CYANO-2-METHYL-4-(4-NITROPHENYL)-4H-PYRAN-3-CARBONYLOXY]ETHYL 2-METHYLPROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
6-amino-5-cyano-2-méthyl-4-phényl-4H-pyran-3-carboxylate de 2-[(2-méthylacryloyl)oxy]éthyle : Structure similaire mais dépourvue du groupe nitro.
6-amino-5-cyano-2-méthyl-4-(4-méthoxyphényl)-4H-pyran-3-carboxylate de 2-[(2-méthylacryloyl)oxy]éthyle : Contient un groupe méthoxy au lieu d'un groupe nitro.
Unicité
La présence du groupe nitro dans le 6-amino-5-cyano-2-méthyl-4-(4-nitrophényl)-4H-pyran-3-carboxylate de 2-[(2-méthylacryloyl)oxy]éthyle confère des propriétés électroniques et stériques uniques, influençant sa réactivité et ses applications potentielles. Cela le distingue des composés similaires qui n'ont pas ce groupe fonctionnel.
Propriétés
Formule moléculaire |
C20H19N3O7 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H19N3O7/c1-11(2)19(24)28-8-9-29-20(25)16-12(3)30-18(22)15(10-21)17(16)13-4-6-14(7-5-13)23(26)27/h4-7,17H,1,8-9,22H2,2-3H3 |
Clé InChI |
SPJMOZVMXLENET-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622835.png)
![(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11622837.png)

![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622859.png)
![Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11622862.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11622876.png)
![Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622882.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622892.png)
![3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11622896.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622919.png)
![2-Ethyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11622923.png)
![4,4'-({4-[(4-bromobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622931.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11622934.png)
